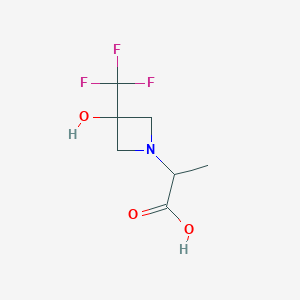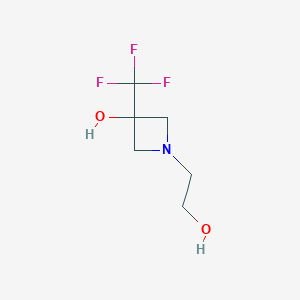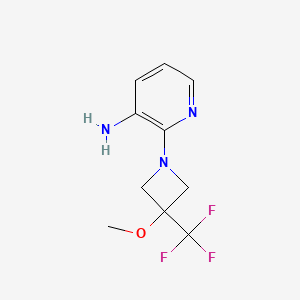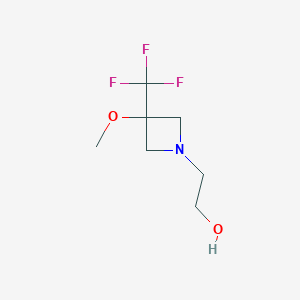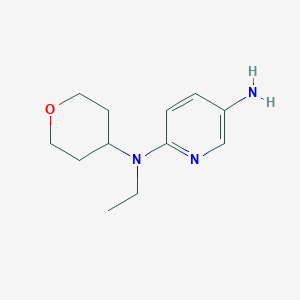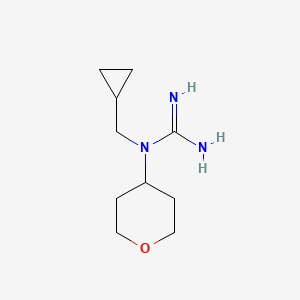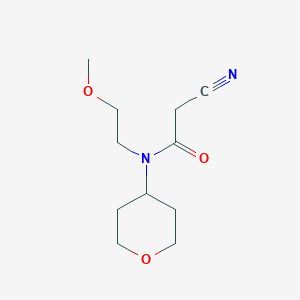
2-cyano-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide
Descripción general
Descripción
2-Cyano-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide, also known as CEMET, is an organic compound that is used in a variety of applications for its unique properties. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. CEMET is also used as a reagent in the synthesis of other compounds, such as polymers and surfactants. This compound has been studied extensively in recent years due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
A study by Shams et al. (2011) involved the synthesis of novel polyfunctionalized acyclic and heterocyclic dye precursors and their respective azo (hydrazone) counterpart dyes based on conjugate enaminones and/or enaminonitrile moieties, including structures related to the specified compound. These dyes showed significant antimicrobial activity against most tested organisms, indicating their potential in developing new antimicrobial agents for textile finishing (Shams et al., 2011).
Dye Synthesis for Textile Applications
The research highlighted by Shams et al. (2011) also demonstrated the application of synthesized dyes in the dyeing of nylon, acetate, and polyester fabrics, revealing their spectral characteristics and fastness properties. This suggests their potential use in textile industry applications, emphasizing the versatility of chemical compounds in enhancing the functional attributes of fabrics through novel dye synthesis (Shams et al., 2011).
Coordination Complexes and Antioxidant Activity
Another study explored the synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives, revealing their significant antioxidant activity. This research underscores the importance of such compounds in developing materials with potential health benefits and applications in the field of biochemistry and molecular pharmacology (Chkirate et al., 2019).
Antitumor Activity
Albratty et al. (2017) investigated the antitumor activity of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, showcasing the potential of such compounds in the development of new anticancer drugs. This research highlights the therapeutic potential of structurally complex molecules in targeting various cancer cell lines (Albratty et al., 2017).
Propiedades
IUPAC Name |
2-cyano-N-(2-methoxyethyl)-N-(oxan-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-15-9-6-13(11(14)2-5-12)10-3-7-16-8-4-10/h10H,2-4,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRSHGFOXRCQCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(C1CCOCC1)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B1477464.png)

![2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1477468.png)

![2-amino-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B1477471.png)

